Bestatin-d7 (hydrochloride)
Description
Historical Context and Discovery of Bestatin (B1682670) as a Microbial Product
Bestatin was first isolated in 1976 from the culture filtrate of the actinomycete Streptomyces olivoreticuli. bioaustralis.com This discovery was the result of a systematic screening of microbial metabolites for their ability to inhibit aminopeptidases, a class of enzymes that cleave amino acids from the N-terminus of proteins and peptides. nih.gov Structurally, Bestatin is a pseudo-dipeptide, chemically known as [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. frontiersin.org Its unique structure, particularly the α-hydroxy-β-amino acid moiety, is crucial for its inhibitory activity against various aminopeptidases, including aminopeptidase (B13392206) B, aminopeptidase N, and leukotriene A4 hydrolase. toku-e.compatsnap.comdrugbank.comcaymanchem.com The discovery of Bestatin was a significant milestone in the field of enzyme inhibitors of microbial origin. bioaustralis.comtoku-e.com
Significance of Deuterated Analogs in Modern Chemical Biology and Pharmaceutical Research
The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), has become a powerful tool in pharmaceutical research and chemical biology. clearsynth.comhwb.gov.inunibestpharm.com This process, known as deuteration, can subtly yet significantly alter the properties of a molecule, leading to improved research applications and potential therapeutic benefits. clearsynth.com
Deuterium Kinetic Isotope Effect (DKIE) in Modulating Metabolic Pathways
The foundation of deuteration's utility lies in the Deuterium Kinetic Isotope Effect (DKIE). nih.govtandfonline.comportico.org The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. unibestpharm.comtandfonline.com This increased bond strength means that reactions involving the cleavage of a C-D bond often proceed at a slower rate than those involving a C-H bond, especially when this bond cleavage is the rate-determining step of the reaction. nih.govtandfonline.com
In the context of drug metabolism, many therapeutic agents are broken down by enzymes, such as the cytochrome P450 (CYP) family, through reactions that involve the cleavage of C-H bonds. nih.govplos.org By selectively replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be significantly reduced. nih.govresearchgate.net This modulation of metabolic pathways can lead to several advantageous outcomes in a research setting, including:
Prolonged exposure: Slower metabolism can increase the half-life of a compound in the body, allowing for a longer duration of action to be studied. wikipedia.org
Altered metabolite profiles: Deuteration can shift the metabolic pathway away from the formation of certain metabolites, which can be useful for studying the specific roles of different metabolic products. nih.gov
Role of Deuteration in Optimizing Pharmacokinetic Profiles in Research
The pharmacokinetic profile of a compound—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical factor in its development as a research tool or potential therapeutic. hwb.gov.innih.gov Deuteration can be employed to optimize these profiles for research purposes. nih.gov
By reducing the rate of metabolic clearance, deuteration can lead to:
Increased systemic exposure: A higher concentration of the compound may be maintained in the bloodstream over time. researchgate.net
Improved oral bioavailability: For compounds that undergo significant first-pass metabolism (breakdown in the liver before reaching systemic circulation), deuteration can increase the amount of the compound that reaches the rest of the body after oral administration.
Stabilization of stereoisomers: In some molecules, deuteration can prevent the interconversion of different spatial arrangements of atoms (stereoisomers), allowing researchers to study the activity of a single, stable form.
Rationale for Academic Research on Bestatin-d7 (hydrochloride) as a Research Tool and Standard
Bestatin-d7 (hydrochloride) is the deuterium-labeled version of Bestatin. medchemexpress.com Its primary application in academic and industrial research is as an internal standard for analytical and pharmacokinetic studies. veeprho.com
Internal standards are crucial for achieving accurate and precise quantification in analytical techniques like mass spectrometry and liquid chromatography. clearsynth.comtexilajournal.comaptochem.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation, extraction, and analysis, but is distinguishable by the analytical instrument. aptochem.comscioninstruments.com
Deuterated compounds like Bestatin-d7 are excellent internal standards because:
Similar Physicochemical Properties: They have nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they co-elute during chromatography and have similar ionization efficiency in mass spectrometry. clearsynth.comaptochem.com
Mass Difference: The presence of deuterium atoms gives Bestatin-d7 a higher molecular weight than Bestatin, allowing it to be clearly distinguished by a mass spectrometer. aptochem.com This mass difference is essential for accurate quantification, as it prevents interference from the natural isotopic distribution of the unlabeled analyte. aptochem.com
By using Bestatin-d7 as an internal standard, researchers can correct for variability in sample handling and instrument response, leading to more reliable and reproducible data in studies investigating the pharmacokinetics and metabolism of Bestatin. veeprho.comclearsynth.com This precision is vital for understanding the compound's mechanism of action and for the development of related compounds. nih.govpnas.orgnih.gov
Interactive Data Table: Properties of Bestatin and Bestatin-d7 (hydrochloride)
| Property | Bestatin | Bestatin-d7 (hydrochloride) |
| Molecular Formula | C₁₆H₂₄N₂O₄ toku-e.com | C₁₆H₁₈D₇ClN₂O₄ chemscene.com |
| Molecular Weight | 308.4 g/mol toku-e.com | 351.88 g/mol chemscene.com |
| Primary Use | Aminopeptidase Inhibitor drugbank.com | Internal Standard in Research veeprho.com |
| Key Feature | Natural Product | Deuterium Labeled medchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H25ClN2O4 |
|---|---|
Molecular Weight |
351.87 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1/i1D3,2D3,10D; |
InChI Key |
XGDFITZJGKUSDK-TXLAKYJHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action and Enzymatic Inhibition Profiles
Aminopeptidase (B13392206) Inhibition by Bestatin (B1682670) (Parent Compound)
Bestatin exhibits a distinct inhibition profile against various aminopeptidases, primarily targeting enzymes with zinc ions in their active centers. nih.gov
Bestatin is a well-characterized inhibitor of Aminopeptidase N (APN), also known as CD13. drugbank.comscbt.comfrontiersin.org APN is a transmembrane metalloprotease involved in the cleavage of neutral amino acids from the N-terminus of peptides. scbt.commdpi.com Bestatin functions by binding specifically to the active site of the CD13 enzyme, which interferes with its catalytic activity. scbt.com This binding involves specific electrostatic interactions and hydrophobic contacts that alter the enzyme's conformation and reduce its efficiency. scbt.com Bestatin is considered a weaker inhibitor of aminopeptidases with a single metal ion in their active center, such as APN, compared to those with two. nih.gov It is classified as a fast-binding inhibitor for APN. nih.gov
Bestatin is a specific and potent inhibitor of Aminopeptidase B (APB). nih.govapexbt.comchemicalbook.com APB preferentially cleaves N-terminal arginine and lysine (B10760008) residues from peptides. Bestatin's inhibition of APB has been linked to its immunomodulatory effects through the prevention of the catabolism of tuftsin, an immune-stimulating tetrapeptide. frontiersin.orgnih.gov Unlike some metalloprotease inhibitors, the inhibitory action of bestatin on APB is not reversed by the addition of zinc ions. apexbt.com Research has shown it inhibits aminopeptidase B at a concentration of 60 nM when using arginine-β-naphthylamide as a substrate. chemicalbook.com
Bestatin is a potent, slow-binding inhibitor of Leucine (B10760876) Aminopeptidase (LAPase), a cytosolic enzyme. nih.govnih.govnih.gov It is a significantly stronger inhibitor of enzymes with two metal ions in the active center, like LAPase, compared to single-ion enzymes like APN and APB. nih.gov The three-dimensional structure of the Bestatin-LAPase complex has been resolved, revealing the precise binding mode. Bestatin binds in the active site with its α-amino group and hydroxyl group coordinated to one of the two zinc ions. nih.gov Its phenylalanyl side chain is stabilized by interactions within a terminal hydrophobic pocket, while the leucyl side chain binds in a separate hydrophobic cleft. nih.gov This binding mimics the tetrahedral intermediate formed during peptide hydrolysis. nih.gov
| Enzyme | Inhibition Constant (Ki) | Binding Type |
|---|---|---|
| Aminopeptidase N (APN/CD13) | 4.1 x 10-6 M | Fast-binding, Competitive |
| Aminopeptidase B (APB) | 60 nM (IC50) | Competitive |
| Leucine Aminopeptidase (LAPase) | 2.0 x 10-8 M | Slow-binding, Competitive |
Bestatin demonstrates a high degree of specificity for certain aminopeptidases. Extensive studies have confirmed that it does not exhibit inhibitory activity against a broad range of other proteases. Specifically, Bestatin shows no inhibition of Aminopeptidase A, nor does it affect serine proteases such as trypsin and chymotrypsin, or other proteases including elastase, papain, pepsin, and thermolysin. apexbt.comchemicalbook.com This specificity is crucial for its targeted action in biological systems.
| Protease | Inhibitory Activity |
|---|---|
| Aminopeptidase A | None |
| Trypsin | None |
| Chymotrypsin | None |
| Elastase | None |
| Papain | None |
| Pepsin | None |
| Thermolysin | None |
Inhibition of Leukotriene A4 Hydrolase (LTA4H)
In addition to aminopeptidases, Bestatin is a potent inhibitor of Leukotriene A4 (LTA4) hydrolase, a bifunctional zinc metalloenzyme. nih.govbohrium.comresearchgate.netoup.com This enzyme is critical in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator, by catalyzing the conversion of LTA4 to LTB4. oup.comnih.gov The inhibition of LTA4 hydrolase by Bestatin is selective; it does not affect the activity of other enzymes in the pathway, such as 5-lipoxygenase or 15-lipoxygenase. nih.govbohrium.comresearchgate.net
LTA4 hydrolase possesses both an epoxide hydrolase activity and an aminopeptidase activity. nih.govoup.com Bestatin inhibits both functions, but with markedly different potencies. Its inhibition of the epoxide hydrolase activity is immediate and reversible, but relatively weak. nih.govbohrium.comresearchgate.net In contrast, it potently suppresses the intrinsic aminopeptidase activity of LTA4 hydrolase with an apparent Ki value of 172 nM. nih.govbohrium.comresearchgate.net
Characterization of Competitive Inhibition Dynamics
Bestatin is broadly characterized as a competitive inhibitor, meaning it competes with the natural substrate for binding to the enzyme's active site. drugbank.comnih.govsemanticscholar.org Its structure, which resembles a dipeptide, facilitates this active-site-directed inhibition. nih.gov A key feature of its molecular structure, the α-hydroxy group adjacent to a carbonyl group, is thought to coordinate with the zinc ion(s) in the active site of target metalloproteases. nih.gov
The dynamics of this inhibition can vary depending on the target enzyme. As noted, Bestatin acts as a slow-binding inhibitor for Leucine Aminopeptidase but as a fast-binding inhibitor for Aminopeptidase N. nih.govnih.gov While most sources classify Bestatin as a competitive inhibitor of APN, some kinetic studies have suggested a non-competitive or mixed inhibition model for this enzyme. researchgate.net The binding of Bestatin to its target enzymes is a reversible and non-covalent interaction. researchgate.net
Biological Targets and Signaling Pathways Affected by Bestatin and Its Analogs in Pre Clinical Research Models
Modulation of Immunological Pathways in Research
Pre-clinical studies have consistently highlighted Bestatin's role as a significant modulator of the immune system. Its effects span various immune cell types and their functions, demonstrating a complex interplay with immunological pathways.
Research indicates that Bestatin (B1682670) exerts both direct and indirect immunomodulatory effects on lymphocytes and monocytes. nih.govmdpi.com In murine models, in vivo administration of Bestatin was found to enhance T cell, B cell, and macrophage-mediated immune reactions. Studies on cyclophosphamide-treated mice showed that Bestatin administration increased the absolute count of T lymphocytes (CD3+) and both CD4+ and CD8+ subpopulations in peripheral lymphatic organs. Furthermore, it partially mitigated the suppressive effects of cyclophosphamide (B585) on the oxidative burst activity of peripheral blood monocytes.
| Cell Type | Observed Effect in Pre-clinical Models | Reference |
|---|---|---|
| T-Lymphocytes | Enhanced T-cell mediated immunoreactions; Increased counts of CD3+, CD4+, and CD8+ subpopulations. | nih.govmdpi.com |
| B-Lymphocytes | Enhanced B-cell mediated immunoreactions; Inhibited proliferation of normal B-cells (reversible with growth factors). | nih.gov |
| Monocytes/Macrophages | Enhanced macrophage-mediated immunoreactions; Upregulation of activation markers (HLA-DR, CD16); Partial prevention of suppressed oxidative burst activity. | nih.gov |
| Natural Killer (NK) Cells | Increased activity. | nih.gov |
Bestatin significantly influences the production of signaling molecules like cytokines and chemokines by activated monocytes and macrophages. uni.lunih.gov In studies using lipopolysaccharide (LPS)-stimulated human monocytes, Bestatin demonstrated a dual effect: it suppressed the production of pro-inflammatory mediators while stimulating an anti-inflammatory one. uni.lunih.govovid.com
Specifically, Bestatin inhibited the production and mRNA expression of interleukin-6 (IL-6), CXCL8/IL-8, and CCL3/macrophage inflammatory protein (MIP)-1alpha. uni.lunih.gov At a concentration of 50 µg/mL, the mean inhibition percentages were 71.2% for IL-6, 29.7% for CXCL8/IL-8, and 61.0% for CCL3/MIP-1alpha. uni.lunih.gov Conversely, the same research showed that Bestatin increased the production and mRNA expression of the anti-inflammatory cytokine interleukin-10 (IL-10). uni.lunih.gov The production of IL-10 was increased by 28.2% at a Bestatin concentration of 50µg/mL. uni.lu This modulation of the cytokine profile suggests a potential role in regulating inflammatory responses. uni.lunih.gov
| Cytokine/Chemokine | Effect | Mean Percentage of Change (at 50 µg/mL) | Reference |
|---|---|---|---|
| IL-6 | Suppression | -71.2% | uni.lunih.gov |
| CXCL8/IL-8 | Suppression | -29.7% | uni.lunih.gov |
| CCL3/MIP-1alpha | Suppression | -61.0% | uni.lunih.gov |
| IL-10 | Stimulation | +28.2% | uni.lu |
In vitro studies using human bone marrow cells have shown that Bestatin can influence the production of granulocytes, a process known as granulocytopoiesis. Bestatin was found to enhance the proliferation of granulocyte-macrophage progenitor cells, leading to the formation of colony-forming units (CFU-GM). nih.gov The mechanism appears to be indirect, mediated by the stimulation of other cells to produce essential growth factors. nih.govnih.gov Specifically, Bestatin was shown to increase the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) from peripheral blood mononuclear cells (PBMCs). nih.gov The production of GM-CSF was dose-dependent, with a concentration of 0.1 µg/mL of Bestatin resulting in 312 pg/mL of GM-CSF in the culture supernatant. nih.gov
No specific research findings on the direct impact of Bestatin on thrombocytopoiesis (the production of platelets) were identified in the performed searches. nih.govresearchgate.net
Bestatin has been evaluated as an immunomodulator and a vaccine adjuvant in various experimental models. nih.govnih.gov Its ability to enhance immune responses makes it a candidate for co-administration with vaccines to boost their efficacy. nih.govmdpi.comnih.gov
A notable study assessed Bestatin as an adjuvant for an inactivated foot-and-mouth disease (FMD) vaccine in both mouse and pig models. nih.govnih.gov The results indicated that the vaccine formulated with Bestatin enhanced early, intermediate, and long-term immunity. nih.govnih.gov In the mouse model, the group receiving the vaccine with the Bestatin adjuvant showed a significantly higher survival rate against the FMD virus compared to the group that received the vaccine alone. nih.gov These findings underscore Bestatin's potential to act as a potent adjuvant, capable of inducing both robust cellular and humoral immune responses. nih.govnih.gov Its immunomodulatory properties, including immune restoration and hematopoietic stimulation, contribute to its promise as an adjuvant candidate for vaccine development. nih.govmdpi.com
Involvement in Cancer-Related Cellular Processes (Pre-clinical Research Focus)
In the context of oncology, pre-clinical research has primarily focused on Bestatin's ability to directly affect cancer cells, particularly through the induction of programmed cell death, or apoptosis. nih.govnih.govasm.org
Leukemic Cells: In vitro studies have demonstrated that Bestatin can directly inhibit the growth of human leukemic cell lines. nih.gov It was shown to inhibit the proliferation of several lines, including P39/TSU, HL60, and U937, with 50% growth inhibitory concentrations (IC50) that are achievable in clinical settings. nih.gov The mechanism of this anti-leukemic effect was identified as the induction of apoptosis. nih.gov Bestatin was observed to cause dose-dependent DNA fragmentation and enhance the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov
Breast Cancer: Bestatin has also been shown to trigger apoptosis in breast cancer cells. nih.gov Research indicates that it inhibits the migration and proliferation of breast cancer cells, partly by reducing the characteristics of breast cancer stem cells (BCSCs) both in vitro and in vivo. nih.gov This process involves the regulation of the cell cycle, leading to increased apoptosis and decreased cell proliferation. nih.gov
Bladder Carcinoma: The conducted searches did not yield specific pre-clinical studies detailing the induction of apoptosis by Bestatin in bladder carcinoma cell lines. nih.govjcancer.orgnih.govmdpi.comtransresurology.com
| Cancer Type | Cell Lines Studied | Key Apoptotic Findings | Reference |
|---|---|---|---|
| Leukemia | P39/TSU, HL60, U937, etc. | Dose-dependent DNA fragmentation; Enhanced caspase-3 activity. | nih.gov |
| Breast Cancer | MCF-7, SKBR3 | Triggers apoptosis; Reduces stemness of breast cancer stem cells; Induces cell cycle arrest. | nih.gov |
| Bladder Carcinoma | Not specified in search results | No specific data found in searches. | nih.govjcancer.orgnih.govmdpi.comtransresurology.com |
Regulation of Cell Proliferation and Cell-to-Cell Adhesion in In Vitro Models
Bestatin has demonstrated significant effects on cell proliferation and intercellular adhesion in various cancer cell lines. Its anti-proliferative action is often dependent on the expression level of its primary target, aminopeptidase (B13392206) N (APN/CD13). researchgate.net For instance, in APN/CD13-positive ovarian carcinoma cells (ES-2), Bestatin dose-dependently suppressed cell proliferation, with significant inhibition observed at concentrations of 100 μg/ml and higher. researchgate.net Conversely, it had no significant effect on the proliferation of HRA cells, which have low APN/CD13 expression. researchgate.net Studies suggest that the antiproliferative effects of Bestatin and its analogs, like actinonin, occur through intracellular interactions, as their efficacy is increased by inhibitors of drug efflux pumps like multidrug resistance-associated protein (MRP) and P-glycoprotein. nih.gov
Beyond inhibiting proliferation, Bestatin can also modulate cell-to-cell adhesion, a critical process in tissue architecture and cancer metastasis. In the YMB-S breast cancer cell line, which typically grows in a floating manner, Ubenimex (Bestatin) induced both cell-to-cell and cell-to-surface adhesion, which was accompanied by growth suppression. nih.gov This effect was linked to the functional activation of E-cadherin, a key protein in mediating cell adhesion. nih.gov Although the total levels of E-cadherin protein did not change, Bestatin treatment led to the localization of E-cadherin at the contact sites between adhered cells, suggesting it enhances the function of pre-existing, but inefficient, E-cadherin molecules. nih.gov
Table 1: Effect of Bestatin on Cell Proliferation and Adhesion
| Cell Line | APN/CD13 Status | Effect of Bestatin | Key Finding |
|---|---|---|---|
| ES-2 (Ovarian Carcinoma) | Positive | Dose-dependent proliferation suppression researchgate.net | Antiproliferative effect linked to APN/CD13 expression. researchgate.net |
| HRA (Ovarian Carcinoma) | Low/Negative | No significant effect on proliferation researchgate.net | Lack of effect correlated with low APN/CD13 levels. researchgate.net |
| YMB-S (Breast Cancer) | Not specified | Induced cell-cell adhesion and suppressed growth nih.gov | Augmented cell adhesion via functional activation of E-cadherin. nih.gov |
| U937 & K562 (Leukemia) | Not specified | Inhibition of cell proliferation nih.gov | Antiproliferative action is intracellular. nih.gov |
Influence on MAPK and NFκB Signaling Pathways in Cellular Research
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NFκB) signaling pathways are crucial regulators of cellular activities including proliferation, differentiation, and inflammation. nih.gov While direct studies on Bestatin's comprehensive impact on these pathways are specific to certain contexts, its known interactions with upstream molecules suggest an indirect influence.
For example, in myeloma cells, heparanase expression has been shown to stimulate sustained phosphorylation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway. molvis.org This activation of the MAPK/ERK pathway, in turn, drives the expression of Matrix Metalloproteinase-9 (MMP-9). molvis.org Given that Bestatin can inhibit heparanase activity, as observed in diabetic mice models, it may indirectly downregulate MAPK/ERK signaling and subsequent MMP-9 expression in certain pathological conditions. nih.gov In diabetic conditions, increased reactive oxygen species can activate NF-κB, which upregulates MMP-9, contributing to tissue damage. nih.gov By inhibiting molecules like MMP-9, Bestatin could potentially interfere with these inflammatory signaling cascades. nih.govnih.gov
Pre-clinical Antitumor Activities (e.g., inhibition of VEGF, heparanase, MMP-9 in diabetic mice models)
Bestatin exhibits notable antitumor activities in pre-clinical settings, particularly through the inhibition of angiogenesis and extracellular matrix (ECM) degradation. In a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, a condition often associated with vascular complications like proliferative diabetic retinopathy, Bestatin treatment significantly inhibited the retinal expression of several key pro-angiogenic and ECM-degrading molecules. nih.gov
Treatment with Bestatin led to a significant reduction in the expression of Vascular Endothelial Growth Factor (VEGF) and heparanase in the retinas of diabetic mice. nih.gov Furthermore, the expression and gelatinolytic activity of MMP-9, a protease that plays a pivotal role in ECM degradation and neovascularization, were significantly higher in diabetic mice compared to non-diabetic controls. molvis.orgnih.gov Bestatin treatment effectively inhibited this diabetes-induced increase in MMP-9 expression and activity, reducing it to near-baseline levels. nih.gov These findings highlight Bestatin's protective effect on the retinal vasculature by inhibiting key molecules involved in angiogenesis and the breakdown of the ECM. nih.gov
Table 2: Inhibition of Pro-Angiogenic Factors by Bestatin in Diabetic Mice Retinas
| Target Molecule | Effect of Diabetes | Effect of Bestatin Treatment | Reference |
|---|---|---|---|
| VEGF | Upregulated | Significantly Inhibited | nih.gov |
| Heparanase | Upregulated | Significantly Inhibited | nih.gov |
| MMP-9 | Significantly Upregulated | Significantly Inhibited (to near-baseline) | nih.gov |
| HIF-1α | Upregulated | Significantly Inhibited | nih.gov |
Neurobiological and Analgesic Mechanisms in Research Models
Protection of Endogenous Opioid Peptides (e.g., Met-enkephalins, Leu-enkephalins) from Catabolism
A key neurobiological mechanism of Bestatin is its ability to protect endogenous opioid peptides from enzymatic degradation. nih.gov Endogenous opioids, such as Met-enkephalin and Leu-enkephalin, are neuropeptides that play a crucial role in pain modulation but are rapidly inactivated by peptidases, particularly aminopeptidase N. researchgate.nettandfonline.comnih.gov
Bestatin, as a potent inhibitor of various aminopeptidases, prevents the catabolism of these enkephalins. researchgate.netfrontiersin.org By blocking the enzymes responsible for their breakdown, Bestatin effectively increases the local concentration and prolongs the activity of these natural pain-killing peptides in the brain. nih.gov This anti-aminopeptidase action allows the protected endopeptides to exert their analgesic effects for a longer duration. researchgate.netnih.gov This mechanism has also been shown to apply to other peptides, including dynorphin (B1627789) A. wikipedia.org
Exploration of Analgesic Activity in Animal Models
The protective effect of Bestatin on endogenous opioids translates directly to demonstrable analgesic activity in animal models. researchgate.net By preventing the degradation of enkephalins, Bestatin enhances the body's natural pain-relief system, leading to an increased analgesic response. frontiersin.org This effect is mediated through the action of the preserved opioid peptides on opioid receptors. frontiersin.org
Research has shown that Bestatin can potentiate the analgesic effects of other substances. For example, it strongly potentiates the analgesia induced by cathinone, an effect that is sensitive to blockade by the opioid antagonist naloxone. frontiersin.org Similarly, Bestatin potentiated the analgesic activity of Kyotorphin (KTP) in rats, an effect attributed to the protection of KTP from degradation and the subsequent release of enkephalin. frontiersin.org This evidence supports the concept that inhibiting opioid catabolism with agents like Bestatin is a viable strategy for pain management. researchgate.nettandfonline.com The analgesic effects are explored using various animal models, including hot plate tests and assessments of responses to chemical stimuli. njppp.commdpi.comresearchgate.net
Antimicrobial and Anti-parasitic Research Applications
The application of Bestatin and its analogs extends to infectious diseases, with research demonstrating activity against parasites like Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease).
In P. falciparum, Bestatin inhibits parasite growth both in culture and in mouse models. pnas.org The parasite relies on aminopeptidases for the final stages of hemoglobin digestion, which is essential for its survival. astralscientific.com.au Bestatin targets two essential metallo-aminopeptidases in the parasite: the M1 family alanyl aminopeptidase (PfA-M1) and the M17 family leucyl aminopeptidase (Pf-LAP). pnas.org Inhibition of these enzymes disrupts the parasite's nutritional pathway, leading to its death. pnas.org Analogs of Bestatin, such as Phebestin and KBE009, have also been developed and show potent antiplasmodial activity by binding to these same targets. nih.govmdpi.com
Similarly, Bestatin has been shown to inhibit the M17-type leucyl aminopeptidase in T. cruzi (TcLAP). mdpi.com While the parasite can survive high concentrations of Bestatin, the derivative KBE009 has been shown to inhibit TcLAP activity and the proliferation of the parasite, suggesting that Bestatin-like molecules could be a feasible starting point for developing anti-chagasic drugs. mdpi.com Bestatin has also been noted to attenuate HIV infection by reducing viral replication markers in treated cells. astralscientific.com.au
Targeted Bacteriostatic Effects Against Specific Pathogens (e.g., Porphyromonas gingivalis) and Biofilm Modulation in In Vitro Studies
Bestatin, an aminopeptidase inhibitor, has demonstrated potential as a therapeutic agent in periodontitis, a chronic inflammatory disease linked to the pathogen Porphyromonas gingivalis. frontiersin.orgnih.gov In preclinical studies, Bestatin has shown targeted antimicrobial effects against this key pathogen. frontiersin.orgnih.gov
In vitro research has highlighted Bestatin's selective bacteriostatic effects, meaning it inhibits the growth and reproduction of P. gingivalis without killing it. frontiersin.orgnih.gov This targeted action is a significant advantage as it does not appear to affect commensal bacteria, which are part of the normal, healthy oral microbiome. frontiersin.orgnih.govresearchgate.net By preserving the natural balance of oral flora, Bestatin could potentially avoid some of the side effects associated with broad-spectrum antibiotics.
Furthermore, Bestatin has been shown to modulate the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously difficult to treat. frontiersin.orgnih.govnih.gov It can control both the formation and the species composition of these biofilms. nih.gov In a murine model of chronic periodontitis, Bestatin was found to shift the composition of the biofilm from a pathogenic to a more commensal-like state. nih.gov This modulation of the biofilm, combined with its direct bacteriostatic effect on P. gingivalis, suggests a dual action against the microbial dysbiosis associated with periodontitis. frontiersin.orgnih.gov
In addition to its direct effects on the bacteria and their biofilms, Bestatin has been shown to promote the phagocytosis of periodontopathogens by neutrophils, a type of white blood cell, further contributing to the clearance of the infection. nih.gov
Table 1: Effects of Bestatin on Porphyromonas gingivalis and Biofilms
| Activity | Effect | Significance |
|---|---|---|
| Bacteriostatic Effect | Inhibits the growth of P. gingivalis and P. gulae. nih.gov | Targeted action against key periodontal pathogens. |
| Biofilm Modulation | Controls the formation and species composition of biofilms. nih.gov | Helps to disrupt the protective environment of the bacteria. |
| Selective Action | Does not affect commensal bacteria. frontiersin.orgnih.gov | Preserves the natural balance of the oral microbiome. |
| Immune Response | Promotes phagocytosis of pathogens by neutrophils. nih.gov | Enhances the body's natural defense mechanisms. |
Antimalarial Synergy with Endoprotease Inhibitors in Plasmodium falciparum Research
The hemoglobin degradation pathway in the malaria parasite, Plasmodium falciparum, is a critical process for its survival and is therefore a key target for antimalarial drugs. nih.govasm.org This pathway involves the action of both endoproteases and aminopeptidases to break down hemoglobin into amino acids that the parasite can use for protein synthesis. nih.gov
Bestatin, as an inhibitor of aminopeptidases, has been shown to block the growth of the malarial parasite in culture. nih.gov Research has explored the synergistic effects of combining Bestatin with endoprotease inhibitors. nih.govasm.org Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. oup.com
Studies using response-surface modeling have demonstrated a synergistic interaction between Bestatin and endoprotease inhibitors in cultured P. falciparum parasites. nih.govnih.gov This synergy is consistent with the understanding that both endoproteases and aminopeptidases play a combined and essential role in the catabolism of hemoglobin in the parasite. nih.govnih.gov By inhibiting both types of enzymes simultaneously, the hemoglobin degradation pathway is more effectively disrupted, leading to a more potent antimalarial effect. nih.gov
The aminopeptidases PfM1AAP (M1 alanine (B10760859) aminopeptidase) and PfM17LAP (M17 leucine (B10760876) aminopeptidase) have been identified as targets for Bestatin within the parasite. asm.org The investigation of Bestatin and its analogs, such as phebestin, continues to be an area of interest for the development of new antimalarial therapies. asm.org
**Table 2: Antimalarial Activity of Bestatin in *Plasmodium falciparum***
| Mechanism | Target | Effect |
|---|---|---|
| Enzyme Inhibition | Aminopeptidases (e.g., PfM1AAP, PfM17LAP). asm.org | Blocks the terminal stages of hemoglobin breakdown. nih.gov |
| Drug Synergy | Used in combination with endoprotease inhibitors. nih.govnih.gov | Enhances the overall antimalarial effect. nih.gov |
| Parasite Growth | Inhibits the growth of P. falciparum in culture. nih.gov | Disrupts the parasite's ability to obtain essential amino acids. |
Modulation of Viral Infection Processes in Experimental Cell Systems (e.g., HIV)
In vitro studies have investigated the antiviral effects of Bestatin against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Research using MT-4 lymphocytes exposed to HIV has shown that Bestatin can inhibit viral infection. nih.govnih.gov
The results indicate that Bestatin can completely inhibit viral infection from both free virus and coculture with infected lymphocytes at low concentrations (1 microgram/ml). nih.govnih.gov A notable finding is that Bestatin achieves this antiviral effect without interfering with the rate of cell growth, which is a desirable characteristic for an antiviral agent. nih.govnih.gov
The mechanism of action appears to be in the early stages of the viral life cycle, specifically at the point of viral penetration into the host cell. nih.gov It is thought that Bestatin's inhibitory effect may be due to the inhibition of lymphocyte-associated aminopeptidases. nih.gov
However, it is important to note that Bestatin did not show a significant decrease in HIV production in cell lines that were already chronically infected with the virus. nih.govnih.gov This suggests that Bestatin's primary role in modulating HIV infection is in preventing the initial infection of cells rather than suppressing viral replication in already infected cells. nih.govnih.gov
Table 3: In Vitro Anti-HIV Effects of Bestatin
| Aspect | Observation | Implication |
|---|---|---|
| Inhibition of Infection | Completely inhibits viral infection at low doses. nih.govnih.gov | Potential as a preventative agent against HIV transmission. |
| Mechanism of Action | Appears to act at the early stages of viral penetration. nih.gov | Targets the initial steps of the HIV life cycle. |
| Effect on Cell Growth | Does not interfere with the rate of cell growth. nih.govnih.gov | Suggests a favorable safety profile in this regard. |
| Chronically Infected Cells | No significant decrease in HIV production. nih.govnih.gov | Not effective in clearing established viral reservoirs. |
Plant Biology Research Applications
Activation of Jasmonate Signaling in Model Plants (e.g., Arabidopsis thaliana)
Jasmonates are a class of plant hormones that play crucial roles in regulating plant defense against herbivores and pathogens, as well as various aspects of growth and development. nih.govbiorxiv.org The jasmonate signaling pathway is a complex network that allows plants to respond to these external and internal cues. nih.gov
Bestatin has been identified as a potent activator of jasmonate signaling in model plants such as tomato (Lycopersicon esculentum) and Arabidopsis thaliana. oup.comnih.gov It specifically induces the expression of genes that are responsive to jasmonic acid (JA). oup.comnih.gov The kinetics of this gene induction by Bestatin are similar to those observed in response to JA itself. oup.com
The activation of the jasmonate signaling pathway by Bestatin is dependent on the F-box protein COI1, which is a central regulator in this pathway. oup.comnih.gov However, the action of Bestatin does not strictly depend on the biosynthesis of JA. oup.comnih.gov This suggests that Bestatin may act downstream of JA biosynthesis but upstream of COI1 in the signaling cascade. oup.com
**Table 4: Bestatin's Role in Jasmonate Signaling in *Arabidopsis thaliana***
| Component | Effect of Bestatin | Reference |
|---|---|---|
| JA-responsive genes | Specifically activates their expression. | oup.comnih.gov |
| COI1-dependent pathway | Requires this pathway for gene induction. | oup.comnih.gov |
| JA biosynthesis | Does not strictly depend on it. | oup.comnih.gov |
| Gene expression profile | Similar to that of JA-treated plants. | oup.comnih.gov |
Use in Chemical Genetics Screening for Dissecting Plant Signaling Pathways
Chemical genetics is a research approach that uses small molecules to perturb biological processes and thereby understand the function of genes and proteins. biorxiv.orgmdpi.com Bestatin has been effectively employed as a tool in chemical genetics to dissect the jasmonate signaling pathway in Arabidopsis. nih.gov
The unique mode of action of Bestatin in regulating processes signaled by jasmonate has led to its use in screening for mutants that are resistant to its effects. nih.gov For example, researchers have conducted screens to identify Arabidopsis mutants that are insensitive to the inhibitory effect of Bestatin on root elongation, a known jasmonate-related developmental phenotype. nih.govresearchgate.net
These screens have successfully yielded a collection of "bestatin-resistant" (ber) mutants. nih.gov Further characterization of these mutants has revealed that some of them are also defective in various responses induced by jasmonic acid. nih.gov This has allowed for the classification of these mutants into different phenotypic groups, including those that are insensitive to JA, those that are hypersensitive to JA, and those that are only insensitive to Bestatin but have a normal response to JA. nih.gov
Through the genetic and phenotypic analysis of these ber mutants, researchers have been able to identify several new loci that are involved in the jasmonate signaling pathway. nih.gov This demonstrates the utility of Bestatin as a chemical probe to uncover novel components and regulatory mechanisms within this important plant signaling network. nih.gov
Table 5: Application of Bestatin in Chemical Genetics Screening
| Application | Methodology | Outcome |
|---|---|---|
| Dissecting JA Signaling | Screening for bestatin-resistant (ber) mutants in Arabidopsis. nih.gov | Identification of mutants with altered JA responses. nih.gov |
| Identifying New Loci | Genetic and phenotypic analysis of ber mutants. nih.gov | Discovery of novel genes involved in the JA signaling pathway. nih.gov |
| Understanding Gene Function | Characterizing the role of the identified loci in plant defense and development. | Elucidation of the molecular mechanisms of jasmonate signaling. |
Synthesis, Derivatization, and Structure Activity Relationship Sar Studies for Research
Stereoselective Synthesis Methodologies of Bestatin (B1682670) (Parent Compound)
The biological activity of Bestatin is highly dependent on its specific stereochemistry, particularly that of its unique α-hydroxy-β-amino acid component, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA). semanticscholar.org Consequently, numerous stereoselective synthesis methods have been developed to produce Bestatin and its key precursors.
The synthesis of the AHPA fragment is a critical step in the total synthesis of Bestatin. Various approaches have been devised to control the stereochemistry at the α-hydroxy and β-amino centers.
Nitroaldol (Henry) Reaction: One effective method involves the diastereoselective addition of nitromethane to an amino aldehyde. For instance, a practical synthesis of (-)-Bestatin utilizes the addition of nitromethane to Boc-D-Phe-H. This reaction, followed by protection and a Nef reaction, ultimately yields the desired AHPA precursor for coupling with a leucine (B10760876) ester. nih.gov
Aldol Condensation: Stereocontrolled asymmetric synthesis of α-hydroxy-β-amino acids can also be achieved via the aldol condensation of a chiral glycolate enolate with an appropriate imine. acs.org
Aziridination/Ring-Opening: Another strategy employs an intramolecular acylnitrene-mediated aziridination to create a key bicyclic aziridine intermediate with excellent stereoselectivity. This aziridine can then be opened with various organometallic reagents to furnish a range of substituted oxazolidinones, which are readily converted to Bestatin and its analogs. researchgate.net
From N-acyl-α-aminoacetophenone: A facile synthesis method that can be scaled for larger production utilizes readily available N-acyl-alpha-aminoacetophenone as a starting material under mild conditions. nih.gov
To streamline the synthesis of Bestatin and related bioactive molecules, researchers have developed common precursor strategies. One such approach uses an α,β-unsaturated ester as a versatile starting material. This single precursor can be elaborated to synthesize not only Bestatin hydrochloride but also other valuable compounds like the intermediate for the HIV protease inhibitor Amprenavir. rsc.org This strategy is advantageous as it proceeds under mild reaction conditions and provides good yields with high stereoselectivity, making it an efficient platform for generating diverse molecular structures from a single starting point. rsc.org
Design and Synthesis of Bestatin Analogs and Derivatives for Research Purposes
The Bestatin scaffold is a versatile platform for designing novel research tools, including specific enzyme inhibitors and probes. By modifying different parts of the molecule, researchers can fine-tune its properties to target specific enzymes or to enable detection and visualization of enzyme activity.
The Bestatin structure interacts with target enzymes at distinct pockets. The side chain of the α-hydroxy-β-amino acid (the phenyl group) binds in the S1 pocket, while the adjacent α-amino acid side chain (the isobutyl group of leucine) binds in the S1' pocket. These are referred to as the P1 and P1' positions, respectively. nih.gov Modifying these positions has been a key strategy for developing more potent and selective inhibitors.
A diverse library of Bestatin derivatives was synthesized to probe the potency determinants at the S1 and S1' pockets of the malaria M1-family aminopeptidase (B13392206), PfA-M1. nih.gov
P1' Modifications: A library of derivatives was created by substituting the leucine at the P1' position with other natural and non-natural amino acids. Testing against PfA-M1 revealed a preference for small hydrophobic residues at this site, with the original leucine-containing compound showing the highest potency. nih.gov
P1 Modifications: Surprisingly, extending the aromatic side chains at the P1 position led to potent inhibition of PfA-M1. Derivatives containing Tyr(OMe) or Tyr(OBzl) at the P1 position were found to be highly potent, and X-ray co-crystal structures revealed that these larger side chains induced a significant rearrangement of the enzyme's S1 pocket. nih.govresearchgate.net
Below is a table summarizing the inhibitory potency of selected P1 and P1' Bestatin derivatives against PfA-M1.
| Derivative Type | Modification | Inhibitory Potency (Ki) against PfA-M1 (nM) |
| P1' | Leucine (Bestatin) | 190 |
| P1' | Norleucine | 400 |
| P1' | p-benzyloxy Phenylalanine | >10000 |
| P1' | 2-naphthyl Alanine (B10760859) | 1500 |
| P1 | Phenyl (Bestatin) | 190 |
| P1 | Leucine | 8000 |
| P1 | Tyr(OMe) | 43 |
| P1 | Tyr(OBzl) | 39 |
| Data sourced from Dalton et al. (2011) nih.gov |
An innovative strategy in drug design involves creating hybrid molecules that combine two different pharmacophores to inhibit multiple targets simultaneously. This approach has been applied to Bestatin to develop dual inhibitors.
Researchers designed and synthesized a novel Bestatin-SAHA hybrid compound intended to act as a dual inhibitor of Aminopeptidase N (APN) and Histone Deacetylases (HDACs). mdpi.comnih.gov SAHA (Suberanoylanilide Hydroxamic Acid) is an approved HDAC inhibitor. The resulting hybrid molecule, designated P1, incorporated the Bestatin scaffold and the hydroxamic acid warhead from SAHA. mdpi.com
This Bestatin-SAHA hybrid (P1) demonstrated potent dual inhibitory activity. mdpi.com
It exhibited more potent inhibition of APN than the parent compound, Bestatin. mdpi.comnih.gov
It showed comparable or even more potent inhibitory activity against HDAC1, HDAC6, and HDAC8 relative to SAHA. mdpi.comnih.gov
This research successfully developed a potent dual APN/HDAC inhibitor, providing a promising strategy for anticancer agent design. mdpi.com
| Compound | APN IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
| Bestatin | 186.2 ± 31.3 | >50000 | >50000 | >50000 |
| SAHA | >50000 | 18.2 ± 1.1 | 24.3 ± 4.2 | 165.7 ± 25.1 |
| P1 (Bestatin-SAHA Hybrid) | 30.6 ± 2.6 | 13.5 ± 2.1 | 10.8 ± 1.2 | 201.5 ± 35.4 |
| Data sourced from Li et al. (2020) mdpi.com |
Activity-based protein profiling (ABPP) uses chemical probes to label and identify active enzymes within complex biological systems. nih.govagscientific.com The Bestatin scaffold has been successfully adapted to create activity-based probes (ABPs) for functionally profiling metallo-aminopeptidases (MAPs). nih.govnih.gov
These Bestatin-based ABPs typically consist of three components:
The Bestatin Scaffold: This provides specificity and targets the active site of MAPs in an activity-dependent manner. nih.gov
A Linker: A chemical chain that connects the scaffold to the reporter tag. nih.gov
A Reporter Tag: This can be a biotin molecule for affinity purification or a fluorophore for visualization. nih.govnih.gov
The synthesis of these probes has been achieved using solid-phase synthesis techniques, which allows for the efficient creation of diverse ABP libraries. nih.govresearchgate.net By replacing bulky reporter tags with smaller, more versatile groups like an alkyne, these probes can be used in living cells via "click" chemistry. nih.govagscientific.com These powerful tools have enabled researchers to label specific aminopeptidases in complex proteomes, helping to elucidate their function in various biological processes, including in pathogens like the malaria parasite Plasmodium falciparum. nih.govpnas.org
Structure-Activity Relationship (SAR) Analysis of Bestatin and its Analogs
The development and analysis of Bestatin analogs have been crucial in understanding the structural requirements for potent inhibition of various aminopeptidases. Through systematic modifications of its core structure, researchers have elucidated key interactions between the inhibitor and the enzyme's active site, paving the way for the design of more selective and powerful therapeutic agents.
Correlation Between Structural Modifications and Aminopeptidase Inhibition Potency
Structure-activity relationship (SAR) studies on Bestatin, a dipeptide-like inhibitor, have revealed critical insights into the molecular features governing its inhibitory activity against aminopeptidases. The molecule consists of an α-hydroxy-β-amino acid moiety, specifically (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), linked to an L-leucine residue. Modifications at various positions have demonstrated a significant impact on inhibitory potency.
Stereochemistry: The stereochemistry of the AHPA unit is paramount for activity. Studies on the eight stereoisomers of Bestatin showed that isomers with the (2S) configuration exhibited the strongest inhibitory effects against aminopeptidase B and leucine aminopeptidase nih.gov. This highlights the precise spatial arrangement required for optimal interaction with the enzyme's active site.
P1' Residue (L-Leucine position): The L-leucine residue of Bestatin fits into the S1' subsite of the enzyme. Altering this amino acid has a profound effect on potency. Replacing L-leucine with L-isoleucine resulted in slightly increased activity against aminopeptidase B nih.govacs.org. However, substitutions with other amino acids such as norleucine, norvaline, methionine, and valine led to a progressive decrease in activity nih.govacs.org. This suggests that the size, shape, and hydrophobicity of the side chain at this position are critical for effective binding in the S1' pocket.
P1 Residue (AHPA side chain): The benzyl group of the AHPA residue, which occupies the S1 pocket, is also a key determinant of inhibitory strength. Replacing the benzyl group with smaller alkyl groups or a phenyl group markedly decreased activity nih.govacs.org. Conversely, substitutions on the phenyl ring of the benzyl group can enhance potency. For instance, analogs with a p-methyl, p-chloro, or p-nitro substitution on the phenyl ring displayed greater activity than Bestatin itself against aminopeptidase B nih.govacs.org. In studies targeting the malarial aminopeptidase PfA-M1, introducing extended aromatic side chains at the P1 position, such as Tyr(OMe) or Tyr(OBzl), resulted in potent inhibition nih.gov.
Peptide Chain Length: The length of the peptide-like inhibitor also influences its interaction with different types of aminopeptidases. For instance, aminopeptidase M tends to bind more strongly to tri- and tetrapeptide inhibitors, whereas leucine aminopeptidase shows a preference for dipeptide inhibitors like Bestatin nih.gov.
The following table summarizes the inhibitory activity of various Bestatin analogs against Aminopeptidase B (AP-B) and Leucine Aminopeptidase (LAP).
| Compound | P1' Residue (R) | P1 Residue (R') | IC50 (µg/mL) vs AP-B | IC50 (µg/mL) vs LAP |
| Bestatin | L-Leucine | Benzyl | 0.05 | 0.05 |
| Analog 1 | L-Isoleucine | Benzyl | 0.02 | 0.05 |
| Analog 2 | L-Norleucine | Benzyl | 0.1 | 0.1 |
| Analog 3 | L-Norvaline | Benzyl | 0.2 | 0.2 |
| Analog 4 | L-Valine | Benzyl | 1 | 1 |
| Analog 5 | L-Phenylalanine | Benzyl | 25 | 25 |
| Analog 6 | L-Leucine | p-Nitrobenzyl | 0.01 | 0.02 |
| Analog 7 | L-Leucine | p-Chlorobenzyl | 0.02 | 0.02 |
| Analog 8 | L-Leucine | p-Methylbenzyl | 0.02 | 0.02 |
| Analog 9 | L-Leucine | Phenyl | >100 | >100 |
| Analog 10 | L-Leucine | Cyclohexyl | >100 | >100 |
Data compiled from Nishizawa et al., J Med Chem, 1977. nih.govacs.org
Elucidation of Binding Modes within Enzyme Pockets
X-ray crystallography and other spectroscopic methods have provided detailed atomic-level views of how Bestatin and its analogs bind to the active sites of various metalloaminopeptidases, revealing the molecular basis for their inhibitory action nih.govresearchgate.netmdpi.comlibretexts.org.
Bestatin functions as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The key interactions involve the coordination of its functional groups with the catalytic metal ions (typically one or two zinc ions) in the enzyme's active site nih.gov.
Coordination with Catalytic Metal Ions: In the active site of the aminopeptidase from Aeromonas proteolytica (AAP), a dinuclear zinc enzyme, the binding of Bestatin is comprehensive. The alkoxide oxygen from Bestatin's α-hydroxyl group displaces a bridging water molecule and bridges the two Zn(II) ions nih.govresearchgate.net. The N-terminal amino group of Bestatin coordinates to one of the zinc ions (Zn2), while the backbone carbonyl oxygen coordinates to the other (Zn1) nih.govresearchgate.net. This mode of binding effectively locks the inhibitor in place and blocks the catalytic machinery of the enzyme.
Interactions within the S1 and S1' Pockets: The side chains of Bestatin are crucial for its affinity and specificity, anchoring the inhibitor into the enzyme's substrate-binding pockets.
S1 Pocket: The benzyl side chain of the AHPA residue is accommodated within the hydrophobic S1 pocket nih.govnih.gov. In the malaria parasite enzyme PfA-M1, this pocket is lined by hydrophobic residues (Val459, Tyr575, Met1034) and a polar residue (Glu572) nih.gov. Structural studies have shown that this S1 pocket can exhibit significant conformational flexibility. When PfA-M1 was inhibited by Bestatin analogs with larger P1 moieties, such as Tyr(OBzl), a loop within the pocket underwent a major rearrangement, with one residue moving by approximately 5 Å to accommodate the bulkier side chain nih.gov. This induced-fit mechanism highlights the adaptability of the enzyme's active site.
Hydrogen Bonding Network: Beyond metal coordination and hydrophobic interactions, the amide bond between the two amino acid residues of Bestatin forms hydrogen bonds with the enzyme's backbone nih.gov. In some enzymes, glutamate residues may also coordinate the free amino group of the inhibitor, further stabilizing the enzyme-inhibitor complex nih.gov.
These detailed structural insights into the binding modes of Bestatin and its derivatives are invaluable for the rational design of new, more potent, and selective aminopeptidase inhibitors for various research and therapeutic applications.
Analytical and Methodological Research Applications of Bestatin D7 Hydrochloride
Application as an Internal Standard in Mass Spectrometry-Based Quantitative Assays
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving reliable data. szabo-scandic.comnih.gov A stable isotope-labeled (SIL) compound, such as Bestatin-d7 (hydrochloride), is considered the "gold standard" for use as an internal standard. researchgate.net It is added at a known concentration to samples before processing and analysis. Because the SIL-IS has the same physicochemical properties as the analyte, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects during the analytical process. github.io By measuring the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample preparation and analysis can be effectively normalized.
The primary role of Bestatin-d7 (hydrochloride) in quantitative assays is to enhance the accuracy and precision of measuring Bestatin (B1682670) concentrations in complex biological matrices like plasma, serum, urine, or tissue homogenates. nih.govresearchgate.net Biological samples contain numerous endogenous components that can interfere with the analysis, most notably through a phenomenon known as the matrix effect, which can suppress or enhance the ionization of the target analyte in the mass spectrometer's source. github.io
Since Bestatin-d7 co-elutes with Bestatin during liquid chromatography and behaves identically in the ion source, any matrix effect that impacts the parent drug will affect the internal standard to the same degree. github.io This co-elution and parallel behavior allow the ratio of their signals to remain constant, even if the absolute signal intensity of both compounds fluctuates between samples. This normalization corrects for sample-to-sample variability, leading to a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the final calculated concentration of Bestatin. researchgate.net
Table 1: Properties of an Ideal Internal Standard and Bestatin-d7 (hydrochloride)
| Property | Ideal Characteristic | How Bestatin-d7 (hydrochloride) Fulfills It |
|---|---|---|
| Physicochemical Properties | Identical to the analyte. | As a deuterated analog, it shares the same polarity, solubility, and chromatographic behavior as Bestatin. |
| Mass | Different from the analyte to be distinguishable by MS. | The seven deuterium (B1214612) atoms give it a higher mass, allowing for distinct detection in a mass spectrometer. |
| Purity | High chemical and isotopic purity. | Synthesized as a high-purity standard to prevent interference with the analyte signal. |
| Co-elution | Elutes at the same retention time as the analyte. | Identical chemical structure ensures co-elution in reversed-phase and other LC modes. |
| Matrix Effect Compensation | Experiences the same ionization suppression/enhancement. | Due to its identical structure, it is affected by matrix components in the same way as the unlabeled Bestatin. |
Role in Liquid Chromatography Method Development and Validation for Research Samples
The development and validation of analytical methods are critical steps to ensure that a method is suitable for its intended purpose. researchgate.net Bestatin-d7 (hydrochloride) plays an integral role throughout this process for LC-MS/MS assays designed to quantify Bestatin.
During method development , analysts optimize various parameters, including the mobile phase composition, chromatographic column, flow rate, and temperature, to achieve a robust separation with good peak shape and resolution. nih.govturkjps.org Bestatin-d7 is used during this phase to track the chromatographic behavior of Bestatin and ensure that the chosen conditions are suitable for both the analyte and the internal standard, confirming their co-elution and separation from other matrix components.
In method validation , the performance of the analytical method is rigorously tested according to established guidelines. Bestatin-d7 is indispensable for evaluating key validation parameters:
Linearity: Assessing the relationship between the concentration and the instrument response over a specific range. The ratio of the Bestatin peak area to the Bestatin-d7 peak area is plotted against concentration.
Accuracy and Precision: Determined by analyzing quality control samples at different concentrations. The use of the internal standard corrects for variability, demonstrating the method's reliability. researchgate.net
Selectivity: Ensuring the method can measure the analyte without interference from other substances in the matrix.
Matrix Effect: Quantitatively assessed by comparing the response of the analyte in the presence and absence of the biological matrix. The internal standard is used to normalize these measurements and determine if the matrix effect is consistent across different sources of the matrix.
Recovery: Evaluating the efficiency of the sample extraction process. Bestatin-d7 helps to normalize for losses during sample preparation.
Utilization in Pharmacokinetic and Metabolic Research (Pre-clinical)
Deuterium labeling can significantly alter the metabolic fate of a drug, a phenomenon that is leveraged in preclinical research to study and optimize its pharmacokinetic properties. medchemexpress.com
The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond, which is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. juniperpublishers.com Many drug metabolism reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step. dovepress.comnih.gov When a deuterium atom is placed at a site of metabolism, the rate of this bond cleavage can be slowed down. This is known as the deuterium kinetic isotope effect (KIE). juniperpublishers.comadvancedsciencenews.com
By comparing the rate of metabolism of Bestatin with that of Bestatin-d7 in preclinical models (e.g., liver microsomes), researchers can assess the KIE on Bestatin's metabolic stability. A slower rate of metabolism for Bestatin-d7 indicates that the deuterated positions are involved in a rate-limiting metabolic pathway. nih.gov This information is crucial for designing new drug candidates with potentially improved metabolic profiles. dovepress.com
Using Bestatin-d7 can help identify the specific sites on the molecule that are most susceptible to metabolism. If deuteration at a particular position significantly slows down the formation of a specific metabolite compared to the non-deuterated parent drug, it provides strong evidence that this position is a primary site of metabolic attack.
The pharmacokinetic profile of the parent compound, Bestatin, is characterized by a very short serum half-life in animal models, which necessitates frequent and high-dose administration to achieve therapeutic effects. nih.govnih.gov This suggests that the drug is cleared rapidly from the body, likely through metabolism.
Table 2: Reported Serum Half-Life (t½β) of Bestatin in Mice via Different Administration Routes
| Administration Route | Serum Half-Life (t½β) in Minutes |
|---|---|
| Intravenous (i.v.) | 12.8 |
| Intraperitoneal (i.p.) | 8.56 |
| Subcutaneous (s.c.) | 16.91 |
| Intramuscular (i.m.) | 19.25 |
| Oral (p.o.) | 15.4 |
Data sourced from pharmacokinetic studies in mice. nih.govnih.gov
Reference Standard Applications in Research and Quality Control Processes
In analytical research and quality control, the use of a stable isotope-labeled internal standard is considered the gold standard for quantitative accuracy, especially in liquid chromatography-mass spectrometry (LC-MS/MS) methods. texilajournal.com Bestatin-d7 (hydrochloride) serves this exact purpose for the quantification of Bestatin (also known as Ubenimex).
Role as an Internal Standard: The fundamental principle behind using Bestatin-d7 (hydrochloride) is isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to a sample containing an unknown quantity of the non-deuterated (or "native") Bestatin. nih.gov Because Bestatin-d7 is chemically almost identical to Bestatin, it behaves the same way during sample preparation, extraction, and chromatographic separation. texilajournal.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
In the mass spectrometer, the two compounds are easily distinguished by their difference in mass. By measuring the ratio of the signal intensity of the native Bestatin to that of the known amount of Bestatin-d7, the concentration of the native compound in the original sample can be calculated with high precision and accuracy. lcms.cz This method effectively corrects for variations in sample recovery and matrix effects—where other components in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. lcms.cznih.gov
Applications in Quality Control: In quality control processes, for instance during the manufacturing of Bestatin as a pharmaceutical substance, Bestatin-d7 (hydrochloride) can be used as a reference standard to validate the analytical methods used for product release and stability testing. Its use ensures that the methods for quantifying the active pharmaceutical ingredient are robust, reliable, and meet regulatory requirements for accuracy and precision. wjarr.com
Interactive Data Table: Properties of Bestatin-d7 (hydrochloride)
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈D₇ClN₂O₄ | medchemexpress.comchemscene.com |
| Molecular Weight | 351.88 g/mol | medchemexpress.comchemscene.com |
| Synonyms | Ubenimex-d7 (hydrochloride) | chemscene.com |
| Appearance | White to off-white solid | medchemexpress.com |
| Purity (Typical) | 97.73% | medchemexpress.comchemscene.com |
Spectroscopic and Chromatographic Techniques for Bestatin-d7 Characterization in Research
The identity, purity, and structural integrity of Bestatin-d7 (hydrochloride) are confirmed through a combination of spectroscopic and chromatographic techniques. Chemical suppliers provide documentation for specific batches, confirming the compound's quality through these analytical methods. medchemexpress.com
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR) and other NMR techniques are used to confirm the molecular structure of Bestatin-d7. The ¹H NMR spectrum would verify the presence of non-deuterated protons and, importantly, the absence of proton signals at the specific sites of deuterium labeling, confirming the success of the isotopic enrichment.
Mass Spectrometry (MS): MS is fundamental for characterizing Bestatin-d7. It directly confirms the molecular weight of the compound, which must correspond to the addition of seven deuterium atoms (and subtraction of seven hydrogen atoms) from the unlabeled Bestatin molecule. medchemexpress.comnih.gov High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition. Tandem MS (MS/MS) is used to study the fragmentation patterns of the molecule, which can be compared to the unlabeled standard to ensure structural integrity. nih.gov
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a primary technique for determining the purity of Bestatin-d7 (hydrochloride). medchemexpress.com The compound is passed through a column under high pressure, and its retention time—the time it takes to travel through the column—is measured. A pure sample will typically show a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity of the compound. For a specific batch of Bestatin-d7 (hydrochloride), a purity of 97.73% has been reported based on RP-HPLC analysis. medchemexpress.com
Interactive Data Table: Analytical Techniques for Characterization
| Technique | Purpose | Typical Findings | Source(s) |
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic labeling. | Provides mass-to-charge ratio consistent with the deuterated structure. | medchemexpress.com |
| ¹H NMR Spectroscopy | Verifies molecular structure and site of deuteration. | Shows absence of proton signals at labeled positions. | medchemexpress.com |
| RP-HPLC | Determines chemical purity. | A major peak corresponding to the compound, used to calculate purity percentage (e.g., 97.73%). | medchemexpress.com |
Emerging Research Directions and Future Perspectives for Bestatin D7 Hydrochloride Research
Elucidation of Uncharacterized Downstream Signaling Pathways Induced by Aminopeptidase (B13392206) Inhibition
The inhibition of metallo-aminopeptidases (MAPs) by Bestatin (B1682670) provides a powerful tool to dissect the complex signaling pathways these enzymes regulate. nih.gov MAPs are crucial in protein maturation and the metabolism of bioactive peptides, and their dysregulation is linked to conditions like cancer. nih.govresearchgate.net Future research involving Bestatin-d7 can help to precisely trace the metabolic fate of the inhibitor while exploring its impact on cellular signaling.
One key area of investigation is the CD13-dependent pathway. In glioblastoma cells, Bestatin treatment has been shown to reduce proliferation, migration, and colony formation in a manner dependent on CD13 expression. researchgate.net Another study identified that Bestatin's anticancer effects in gastric cancer are mediated by activating the cluster of differentiation 13 (CD13)/NAB1/MAPK pathway. nih.gov However, the complete network of downstream effectors remains to be fully characterized. The use of advanced proteomic and metabolomic techniques, facilitated by stable isotope-labeled compounds like Bestatin-d7, could uncover novel substrates of these aminopeptidases and reveal previously unknown signaling cascades affected by their inhibition. This could lead to the identification of new therapeutic targets and a deeper understanding of how aminopeptidase inhibition impacts cell behavior.
Development of Novel Bestatin-Based PROTACs and Targeted Protein Degraders for Research
A significant and rapidly advancing area is the use of Bestatin and its derivatives in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins. nih.govnjbio.com They consist of a ligand that binds the protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.gov
Bestatin and its analog, Methyl bestatin (MeBS), have been successfully used as ligands to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ligase. nih.govnih.govresearchgate.net These are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). researchgate.net This strategy has enabled the targeted degradation of several proteins of interest in research settings. For example, a degrader was created by conjugating Methyl bestatin with a ligand for cellular retinoic acid-binding proteins (CRABPs), leading to the formation of a ternary complex with cIAP1 and subsequent degradation of CRABPs. nih.govresearchgate.net A limitation of some early Bestatin-based PROTACs was the induction of autoubiquitination and degradation of the cIAP1 ligase itself, which could be a reason for their relatively low potency. nih.gov
The development of Bestatin-d7 provides a valuable tool for studying the pharmacokinetics and stability of these novel PROTACs, allowing for more precise measurements in complex biological systems. Future research will likely focus on optimizing the linker and warhead components of Bestatin-based PROTACs to improve potency, selectivity, and overcome issues like E3 ligase degradation. nih.gov
| PROTAC / SNIPER Type | E3 Ligase Ligand | Target Protein(s) of Interest (POI) | Therapeutic Area / Research Focus |
| SNIPER(CRABP) | Methyl bestatin (MeBS) | Cellular Retinoic Acid-Binding Proteins (CRABPs) | Targeted Protein Degradation Research nih.govresearchgate.net |
| SNIPER(TACC-3)-1 | Bestatin | Transforming acidic coiled-coil containing protein 3 (TACC3) | Targeted Protein Degradation Research nih.gov |
| SNIPER(ER)-87 | IAP-based (Bestatin derivative) | Estrogen Receptor α (ERα) | Targeted Protein Degradation Research nih.gov |
| BCR-ABL Degrader | Bestatin-based | BCR-ABL fusion protein | Cancer Research (Leukemia) nih.gov |
Exploration of Bestatin-d7 in Advanced Bioanalytical Techniques and Metabolomics Research
The primary advantage of Bestatin-d7 lies in its application in advanced bioanalytical methods. medchemexpress.com Deuterium-labeled compounds serve as ideal internal standards in mass spectrometry-based quantification, a cornerstone of modern pharmacokinetics and metabolomics. medchemexpress.com The use of Bestatin-d7 can significantly improve the accuracy and precision of measuring Bestatin concentrations in biological matrices, which is crucial given the compound's short half-life observed in preclinical models. nih.govresearchgate.net
In the field of metabolomics, which studies the global profile of small-molecule metabolites, Bestatin can be used to probe the function of peptidases. nih.gov In a study on Trypanosoma cruzi, treatment with Bestatin led to a significant accumulation of multiple dipeptides, directly confirming the in-situ inhibition of peptidases. nih.gov By using Bestatin-d7 in similar untargeted metabolomics studies, researchers can more accurately trace the inhibitor's direct and indirect effects on the metabolome, helping to distinguish between drug-induced changes and background biological variability. This approach holds great potential for identifying novel biomarkers of aminopeptidase activity and for understanding the metabolic consequences of their inhibition in various physiological and pathological states.
Uncovering New Immunomodulatory and Antiviral Mechanisms in Pre-clinical Settings
Bestatin is recognized as a potent biological response modifier with significant immunomodulatory functions. nih.govnih.gov It has been shown to enhance both innate and adaptive immunity, making it a candidate for use as a vaccine adjuvant. nih.gov In preclinical studies using a foot-and-mouth disease virus (FMDV) vaccine in mice and pigs, Bestatin enhanced early and long-term immunity. nih.gov Mechanistically, it was found to increase the expression of immunomodulatory genes for cytokines like IFNα, IFNβ, and IFNγ, as well as co-stimulatory molecules. nih.gov
Further preclinical research is needed to uncover the detailed mechanisms behind these effects. Studies have shown that Bestatin can modulate the production of cytokines and chemokines by activated monocytes and macrophages. nih.gov Specifically, it suppresses pro-inflammatory cytokines such as IL-6 and CXCL8/IL-8 while increasing the anti-inflammatory cytokine IL-10 in stimulated monocytes. nih.gov While Bestatin's direct antiviral activity is not its primary mechanism, its ability to powerfully modulate the host immune response is a key area for future investigation in the context of viral infections. The use of Bestatin-d7 in these preclinical models can aid in correlating pharmacokinetic profiles with specific immunomodulatory outcomes, providing a clearer picture of how exposure to the drug drives these complex biological responses.
Application in Novel Pre-clinical Disease Models and High-Throughput Screening Platforms
The diverse biological activities of Bestatin make it a valuable research tool for a wide range of preclinical disease models, from cancer to immunology. researchgate.netnih.govresearchgate.net Its efficacy has been demonstrated in various animal models, where it has been shown to inhibit tumor growth and metastasis. nih.govresearchgate.net The oral bioavailability of Bestatin, though requiring aggressive dosing schedules in some models due to its pharmacokinetics, makes it suitable for long-term preclinical studies. nih.govresearchgate.net Future applications could involve using Bestatin or its derivatives in more complex, genetically engineered mouse models or human-derived organoid systems to better predict clinical responses.
Furthermore, there is potential for incorporating Bestatin-d7 into high-throughput screening (HTS) platforms. nih.govnih.gov HTS is a key technology in drug discovery for identifying new lead compounds. nih.gov Bestatin-d7 could be used as an internal standard in mass spectrometry-based HTS assays to ensure data quality and comparability across thousands of samples. It could also be used in competitive binding assays to screen for new small molecules that bind to aminopeptidases. By developing robust HTS platforms centered around aminopeptidase inhibition, researchers can accelerate the discovery of novel chemical entities with therapeutic potential.
Q & A
Q. What are the primary biochemical targets of Bestatin-d7 (hydrochloride), and how are they identified in experimental settings?
Bestatin-d7 (hydrochloride) primarily inhibits CD13 (Aminopeptidase N) and leukotriene A4 hydrolase (LTA4H) , which are involved in peptide metabolism and inflammatory mediator synthesis, respectively . Target identification typically involves:
- Competitive binding assays : Using fluorogenic substrates (e.g., Ala-AMC) to measure enzymatic inhibition kinetics.
- Cellular uptake studies : Monitoring intracellular CD13 activity in cancer cell lines (e.g., HL-60 leukemia cells) via flow cytometry.
- Isotopic labeling validation : Confirming target specificity by comparing deuterated (Bestatin-d7) and non-deuterated forms in parallel experiments .
Q. How does deuterium labeling in Bestatin-d7 (hydrochloride) influence its pharmacokinetic properties compared to the non-deuterated form?
Deuterium labeling at specific positions (e.g., methyl or methine groups) enhances metabolic stability by reducing hepatic cytochrome P450-mediated oxidation, thereby prolonging half-life (t₁/₂) . Methodological approaches to assess this include:
- In vitro metabolic stability assays : Incubating the compound with liver microsomes and quantifying parent compound degradation via LC-MS/MS.
- Pharmacokinetic profiling : Comparing plasma concentration-time curves in rodent models after intravenous administration .
Q. What in vitro assays are commonly used to assess the inhibitory activity of Bestatin-d7 (hydrochloride) against CD13/APN?
Standard assays include:
- Fluorometric enzymatic assays : Using substrates like Ala-AMC, where cleavage releases a fluorescent product (ex/em: 380/460 nm). Inhibitory potency (IC₅₀) is calculated from dose-response curves .
- Cell viability assays : Treating CD13-positive cancer cells (e.g., U937 monocytes) and measuring growth inhibition via MTT or resazurin assays .
- Surface plasmon resonance (SPR) : Quantifying binding affinity (KD) by immobilizing recombinant CD13 on sensor chips .
Advanced Research Questions
Q. How can researchers design a dose-response study to evaluate the anticancer efficacy of Bestatin-d7 (hydrochloride) in xenograft models?
Key considerations include:
- Model selection : Use immunodeficient mice (e.g., NOD/SCID) implanted with CD13-overexpressing tumors (e.g., hepatocellular carcinoma HepG2) .
- Dosing regimen : Administer escalating doses (e.g., 10–100 mg/kg) intraperitoneally, with vehicle controls, over 21 days.
- Endpoint analysis : Monitor tumor volume (caliper measurements), metastasis (bioluminescence imaging), and survival rates. Validate target engagement via immunohistochemical staining of CD13 in excised tumors .
Q. What strategies are recommended for resolving contradictory data regarding off-target effects of Bestatin-d7 (hydrochloride) in cellular assays?
Contradictions may arise due to cell-type-specific expression of CD13 isoforms or cross-reactivity with other metalloproteases. Mitigation strategies include:
- Orthogonal validation : Combine siRNA-mediated CD13 knockdown with rescue experiments to confirm on-target effects.
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .
- Comparative studies : Test deuterated vs. non-deuterated Bestatin in parallel to isolate isotope-specific effects .
Q. What methodological considerations are critical when using isotopic labeling (e.g., deuterium in Bestatin-d7) to track metabolic stability in pharmacokinetic studies?
Essential factors include:
- Labeling position : Ensure deuterium is placed at metabolically vulnerable sites (e.g., benzylic positions) to maximize isotopic effect .
- Analytical validation : Use high-resolution mass spectrometry (HRMS) to distinguish deuterated metabolites from endogenous compounds.
- Control experiments : Compare results with non-deuterated Bestatin to account for potential kinetic isotope effects (KIEs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
